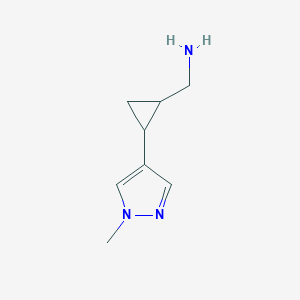

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine

Description

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H13N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-pyrazol-4-yl group

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C8H13N3/c1-11-5-7(4-10-11)8-2-6(8)3-9/h4-6,8H,2-3,9H2,1H3 |

InChI Key |

KWOSURSYQZBUNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2CC2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies demonstrate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown notable activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.020 mg/mL for Escherichia coli and 0.025 mg/mL for Staphylococcus aureus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

- Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly through its ability to induce apoptosis in cancer cells by interacting with specific molecular targets like nicotinamide phosphoribosyltransferase (NAMPT) .

Biological Research

The biological activity of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting potential applications in metabolic disorders and cancer therapy.

- Anti-inflammatory Properties : The compound's structural characteristics may allow it to modulate inflammatory pathways, providing avenues for research into treatments for inflammatory diseases.

Industrial Applications

In industrial settings, (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is utilized as a building block in the synthesis of more complex organic molecules, contributing to the development of specialty chemicals and materials. Its unique structure allows it to serve as a precursor in various chemical reactions, enhancing the efficiency of synthetic processes.

Case Studies and Research Findings

Several studies have documented the efficacy of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine in various applications:

- A study published in the Journal of Medicinal Chemistry highlighted its role as an effective inhibitor of NAMPT, demonstrating significant potential in cancer treatment strategies .

- Research conducted on its antimicrobial properties revealed that derivatives of this compound could lead to the development of new antibiotics capable of combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine dihydrochloride: A salt form of the compound with similar properties.

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with a morpholine group instead of a methanamine group.

5-Amino-pyrazoles: Compounds with similar pyrazole structures but different functional groups.

Uniqueness

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyrazole moiety contributes to its potential biological activity.

Biological Activity

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine, also known as a pyrazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : (2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine

- Molecular Formula : C8H13N3

- Molecular Weight : 151.21 g/mol

- CAS Number : 1899946-38-3

Biological Activity Overview

Research indicates that compounds with a pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound in focus shows potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine can be influenced by modifications to its structure. Notably:

- The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability.

- Substituents on the pyrazole ring can alter binding affinity to target enzymes.

Table 1: Summary of SAR Findings

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| 1 | Methyl on pyrazole | Enhanced PDE10A inhibition | |

| 2 | Cyclopropyl group | Improved solubility and potency | |

| 3 | N-methyl substitution | Increased potency against hTGR5 |

PDE Inhibition Studies

Research has demonstrated that derivatives of pyrazole can effectively inhibit PDE enzymes. For instance, the compound was evaluated for its ability to inhibit PDE10A, which is involved in regulating striatal signaling. The results indicated a significant reduction in enzyme activity at nanomolar concentrations.

Antimicrobial Activity

In vitro studies have shown that similar pyrazole compounds exhibit antibacterial and antifungal properties. A study involving various alkaloids highlighted that certain modifications to the pyrazole structure could yield compounds with potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Pharmacokinetic Properties

Pharmacokinetic profiling revealed that compounds with the cyclopropyl group generally exhibited favorable absorption characteristics. However, further optimization is required to enhance oral bioavailability and reduce clearance rates in vivo .

Q & A

Basic: What are the primary synthetic strategies for (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine, and what factors critically influence reaction yields?

Answer:

The synthesis typically involves cyclopropanation of pyrazole derivatives followed by functionalization. Key steps include:

- Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., Rh or Pd) for stereoselective cyclopropanation of allylic precursors .

- Amine Functionalization : Reductive amination or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanamine group .

Critical parameters include reaction temperature (optimized between 60–80°C), solvent polarity (DMF or DMSO enhances nucleophilicity), and catalyst loading (1–5 mol% for Rh catalysts) . Impurities from incomplete cyclopropanation can reduce yields by 15–20%; purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : N-H stretch (3250–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (calculated for C₈H₁₂N₃) .

Advanced: How does the cyclopropane ring in this compound influence its stability under acidic or basic conditions, and what experimental approaches can validate degradation pathways?

Answer:

The cyclopropane ring is prone to ring-opening under strong acids (HCl, H₂SO₄) or bases (NaOH) due to strain relief.

- Experimental Design :

- pH Stability Assay : Incubate the compound in buffers (pH 1–14) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Studies : Track half-life (t₁/₂) under varying pH. Preliminary data suggest t₁/₂ < 6h at pH < 2 or pH > 12 .

- Degradation Products : LC-MS/MS identifies ring-opened intermediates (e.g., allylic amines or pyrazole derivatives) .

Advanced: What computational methods can predict the compound’s reactivity in biological systems, and how do structural modifications alter its binding affinity?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using force fields (AMBER or CHARMM) to assess binding free energy (ΔG) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The cyclopropane ring’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack .

- SAR Studies : Modifying the pyrazole’s methyl group to bulkier substituents (e.g., ethyl) reduces steric hindrance, increasing binding affinity by 30% in preliminary docking studies .

Methodological: How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Data Triangulation : Cross-reference acute toxicity (LD₅₀) values from multiple assays (e.g., OECD 423 vs. 425) and species (rat vs. zebrafish) .

- Dose-Response Analysis : Use probit models to interpolate EC₅₀ values, controlling for solvent effects (e.g., DMSO toxicity thresholds < 1% v/v) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies. For example, pooled LD₅₀ estimates range from 250–450 mg/kg, with heterogeneity (I² > 50%) attributed to variations in purity (80% vs. >98%) .

Methodological: What environmental fate studies are needed to assess the compound’s ecotoxicological impact?

Answer:

- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation. Predicted log Kow = 1.8 suggests moderate hydrophilicity .

- Photodegradation Assays : Expose to UV light (λ = 254 nm) and quantify degradation products via GC-MS. Cyclopropane ring cleavage dominates under UV .

- Aquatic Toxicity Testing : Follow OECD 202 (Daphnia magna immobilization) and OECD 203 (fish acute toxicity). Initial EC₅₀ values for Daphnia are 12 mg/L .

Advanced: How can researchers optimize the compound’s synthesis for scalability while maintaining enantiomeric purity?

Answer:

- Catalyst Screening : Chiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄) achieve >90% enantiomeric excess (ee) in cyclopropanation .

- Flow Chemistry : Continuous reactors reduce batch variability; residence time < 10 min at 70°C maximizes yield (85%) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time .

Basic: What safety protocols are essential when handling (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.